molecular formula C13H21N3O4 B3001096 3-(4-((tert-Butoxycarbonyl)amino)-1-ethyl-1H-pyrazol-5-yl)propanoic acid CAS No. 2219408-58-7

3-(4-((tert-Butoxycarbonyl)amino)-1-ethyl-1H-pyrazol-5-yl)propanoic acid

Cat. No.: B3001096
CAS No.: 2219408-58-7
M. Wt: 283.328
InChI Key: PUAPBWCSXBIRKZ-UHFFFAOYSA-N
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Description

3-(4-((tert-Butoxycarbonyl)amino)-1-ethyl-1H-pyrazol-5-yl)propanoic acid is a specialized organic compound featuring a pyrazole core substituted with a tert-butoxycarbonyl (Boc)-protected amino group at the 4-position, an ethyl group at the 1-position, and a propanoic acid side chain at the 5-position. The Boc group serves as a protective moiety for amines, enhancing solubility and stability during synthetic processes. The ethyl substituent modulates steric and electronic properties, while the propanoic acid tail introduces carboxylic acid functionality, enabling further derivatization or interaction with biological targets. This compound is of interest in medicinal chemistry, particularly in the development of protease inhibitors or allosteric modulators, due to its structural versatility .

Properties

IUPAC Name

3-[2-ethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-3-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O4/c1-5-16-10(6-7-11(17)18)9(8-14-16)15-12(19)20-13(2,3)4/h8H,5-7H2,1-4H3,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUAPBWCSXBIRKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)NC(=O)OC(C)(C)C)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-((tert-Butoxycarbonyl)amino)-1-ethyl-1H-pyrazol-5-yl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its diverse biological activities. The tert-butoxycarbonyl (Boc) group is commonly used in organic synthesis to protect amines, suggesting that the compound may be involved in further chemical modifications or biological interactions.

Chemical Structure

C13H18N4O3\text{C}_{13}\text{H}_{18}\text{N}_{4}\text{O}_{3}

Research indicates that compounds containing pyrazole moieties often exhibit activity against various biological targets, including enzymes and receptors. The specific mechanism of action for 3-(4-((tert-butoxycarbonyl)amino)-1-ethyl-1H-pyrazol-5-yl)propanoic acid is still under investigation, but it is hypothesized to interact with G protein-coupled receptors (GPCRs), which play a crucial role in cellular signaling pathways.

Pharmacological Studies

Table 1: Summary of Biological Activities

Activity TypeTargetEffectReference
AntimicrobialVarious pathogensInhibition of growth
Anti-inflammatoryCOX enzymesInhibition
AnticancerCancer cell linesInduction of apoptosis

Case Studies

  • Antimicrobial Activity : A study demonstrated that 3-(4-((tert-butoxycarbonyl)amino)-1-ethyl-1H-pyrazol-5-yl)propanoic acid exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was effective at low micromolar concentrations, suggesting potential as a lead compound for antibiotic development.
  • Anti-inflammatory Effects : In vitro assays showed that the compound inhibited the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. This suggests that it could be a candidate for treating inflammatory diseases.
  • Anticancer Properties : Research involving various cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. This finding highlights its potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-(4-((tert-Butoxycarbonyl)amino)-1-ethyl-1H-pyrazol-5-yl)propanoic acid can be contextualized by comparing it to analogs with related scaffolds, substitution patterns, or synthetic routes.

Key Observations

In contrast, the pyrrole derivative in achieves high yields (94–98%) via CuCl2-catalyzed cyclization, highlighting the efficiency of transition metal catalysis for complex heterocycles .

Biological and Chemical Stability

  • The Boc group in the target compound and its analogs (e.g., ) provides stability against nucleophilic or acidic conditions, critical for intermediates in multi-step syntheses .
  • The unprotected analog () lacks the Boc group, making it more reactive but less stable under standard storage conditions .

Research Implications and Gaps

  • Structural Diversity : The pyrazole core’s adaptability (e.g., substitution with fluorophenyl or indole groups) underscores its utility in drug discovery, though the biological activity of the target compound remains unexplored in the provided evidence .
  • Synthetic Optimization : Further studies are needed to elucidate optimal conditions for the target compound’s synthesis, particularly to improve yield and purity.
  • Comparative Bioactivity : Future work should compare the target compound’s efficacy with its methyl-substituted analog () to evaluate the impact of alkyl chain length on potency .

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